

Technical Guide: Structure Elucidation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenoxy)-N,N-dimethylethylamine

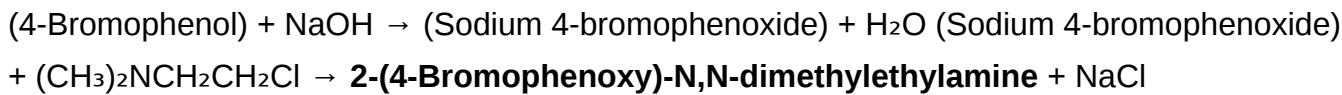
Cat. No.: B028330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenoxy)-N,N-dimethylethylamine is a tertiary amine and an ether, recognized primarily as a key intermediate in the synthesis of Tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment and prevention of breast cancer.^{[1][2][3]} Its chemical structure comprises a 4-bromophenoxy group linked to a dimethylethylamine moiety. The accurate elucidation of its structure is paramount for ensuring the purity and identity of synthetic intermediates in pharmaceutical manufacturing. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural confirmation of this compound.


Chemical Identity

Property	Value	Source
Chemical Name	2-(4-Bromophenoxy)-N,N-dimethylethylamine	[3] [4]
Synonyms	1-Bromo-4-[2-(dimethylamino)ethoxy]benzen e, 4-Bromophenyl 2-(Dimethylamino)ethyl Ether, N,N-Dimethyl-2-(p-bromophenoxy)ethylamine	[1] [4]
CAS Number	2474-07-9	[4]
Molecular Formula	C ₁₀ H ₁₄ BrNO	[3]
Molecular Weight	244.13 g/mol	[3]
Appearance	Colorless to pale yellow liquid or solid	[4]

Synthesis Protocol: Williamson Ether Synthesis

The most common and industrially applicable method for the synthesis of **2-(4-Bromophenoxy)-N,N-dimethylethylamine** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol reacts with 2-dimethylaminoethyl chloride.

Reaction Scheme:

Experimental Protocol (General Procedure):

- Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable anhydrous solvent (e.g., ethanol, THF, or DMF).

- Add sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at room temperature to form the sodium 4-bromophenoxy salt. The reaction is typically stirred for 30-60 minutes.
- Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-dimethylaminoethyl chloride (or its hydrochloride salt, in which case an additional equivalent of base is required).
- Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure **2-(4-Bromophenoxy)-N,N-dimethylethylamine**.

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Spectroscopic Data for Structure Elucidation

Due to the limited availability of experimentally published spectra for this specific compound, the following data is predicted based on its known structure and spectral data of analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the dimethylethylamine chain.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.40	Doublet	2H	Ar-H (ortho to Bromine)
~ 6.85	Doublet	2H	Ar-H (ortho to Oxygen)
~ 4.10	Triplet	2H	-O-CH ₂ -
~ 2.75	Triplet	2H	-CH ₂ -N-
~ 2.30	Singlet	6H	-N(CH ₃) ₂

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 158.0	Ar-C-O
~ 132.5	Ar-C (ortho to Bromine)
~ 116.5	Ar-C (ortho to Oxygen)
~ 115.0	Ar-C-Br
~ 66.0	-O-CH ₂ -
~ 58.0	-CH ₂ -N-
~ 46.0	-N(CH ₃) ₂

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

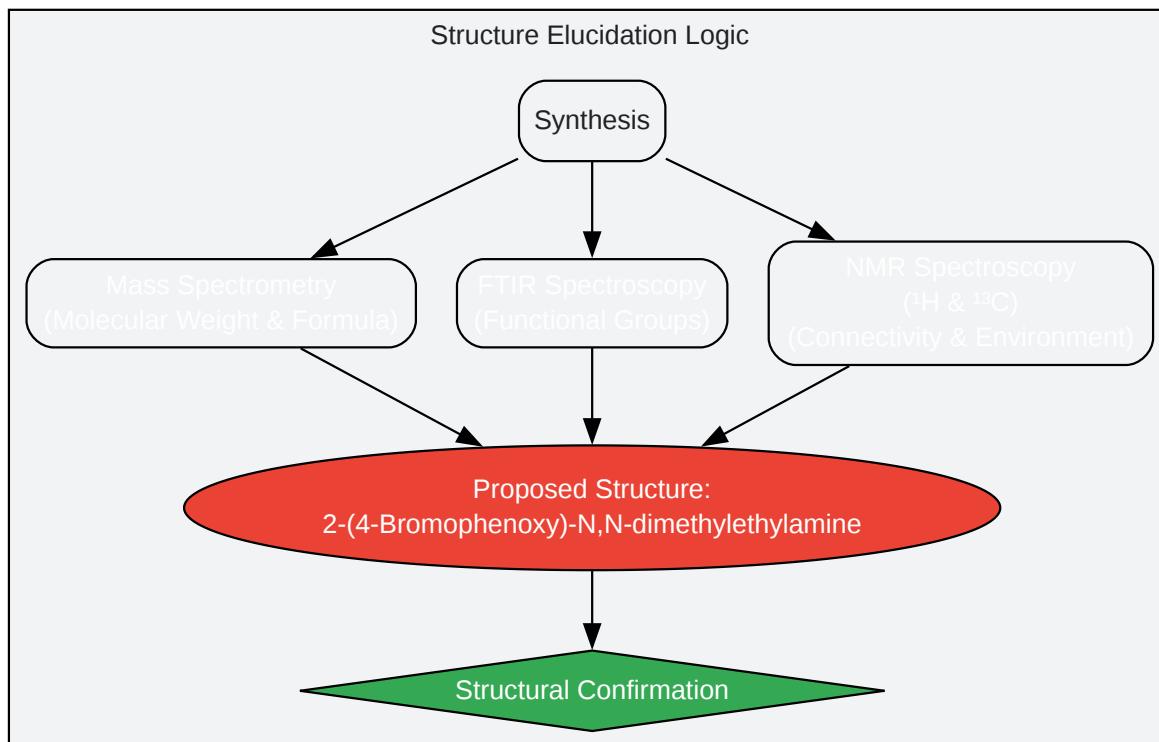
Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2950-2800	Strong	Aliphatic C-H stretch
1590, 1490	Strong	Aromatic C=C stretch
1240	Strong	Aryl-O-C stretch (asymmetric)
1170	Medium	C-N stretch
1030	Strong	Aryl-O-C stretch (symmetric)
820	Strong	p-disubstituted benzene C-H bend (out-of-plane)
600-500	Medium	C-Br stretch

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation. The predicted m/z values for various adducts in electrospray ionization (ESI-MS) are listed below.[5]

Adduct	Predicted m/z
[M+H] ⁺	244.0332
[M+Na] ⁺	266.0151
[M-H] ⁻	242.0186

Predicted Fragmentation Pattern (EI-MS):


The primary fragmentation would involve cleavage of the C-O and C-N bonds. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.

- α -cleavage: Loss of a methyl radical from the molecular ion to give a fragment at m/z [M-15]⁺.

- Cleavage of the ethyl chain: Cleavage of the C-C bond in the ethyl chain can lead to fragments corresponding to the dimethylaminoethyl group and the bromophenoxy group.
- McLafferty Rearrangement: While less likely, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the oxygen atom with subsequent cleavage.

Logical Workflow for Structure Elucidation

The confirmation of the structure of **2-(4-Bromophenoxy)-N,N-dimethylethylamine** follows a logical progression of analytical techniques.

[Click to download full resolution via product page](#)

Structure Elucidation Workflow

Conclusion

The structure of **2-(4-Bromophenoxy)-N,N-dimethylethylamine** can be confidently elucidated through a combination of a reliable synthetic route, such as the Williamson ether synthesis, and a suite of spectroscopic techniques. While experimental data is not readily available in the public domain, the predicted spectroscopic data presented in this guide, based on the known chemical structure, provides a robust framework for the confirmation of its identity. For drug development and quality control purposes, it is imperative that these predicted data points are confirmed with experimentally obtained spectra on a reference standard of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenoxy)-N,N-dimethylethylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(4-Bromophenoxy)-N,N-dimethylethylamine | 2474-07-9 [chemicalbook.com]
- 4. CAS 2474-07-9: 2-(4-Bromophenoxy)-N,N-dimethylethylamine [cymitquimica.com]
- 5. PubChemLite - [2-(4-bromophenoxy)ethyl]dimethylamine (C10H14BrNO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Guide: Structure Elucidation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028330#2-4-bromophenoxy-n-n-dimethylethylamine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com